molecular formula C6H7BrClN3 B1408737 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine CAS No. 1698113-78-8

5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1408737
CAS No.: 1698113-78-8
M. Wt: 236.5 g/mol
InChI Key: MZRDVGZYOMXKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H7BrClN3 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine typically involves the halogenation of a pyrimidine precursor. One common method includes the bromination and chlorination of N,N-dimethylpyrimidin-4-amine. The reaction conditions often involve the use of bromine and chlorine sources in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as:

    Halogenation: Using bromine and chlorine in the presence of a catalyst.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine or chlorine atoms can be replaced by other functional groups.

    Oxidation and Reduction: Though less common, these reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild to moderate conditions.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation/Reduction Products: Modified pyrimidine rings with altered electronic properties.

Scientific Research Applications

5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.

    Agrochemicals: Potential use in the development of pesticides and herbicides.

    Material Science: Utilized in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N,N-dimethylpyrimidin-4-amine
  • 4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine
  • 6-Chloro-N-(4-chlorophenyl)pyrimidin-4-amine

Uniqueness

5-Bromo-6-chloro-N,N-dimethylpyrimidin-4-amine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and interaction with other molecules. This dual halogenation can enhance its potential in various chemical reactions and applications.

Properties

IUPAC Name

5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClN3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDVGZYOMXKDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Reactant of Route 3
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
5-bromo-6-chloro-N,N-dimethylpyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.